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Compound of Interest

Compound Name: 6-Chloropyridin-2-ol

Cat. No.: B099635 Get Quote

An In-depth Technical Guide to 6-Chloropyridin-
2-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 6-Chloropyridin-2-ol, a versatile intermediate in the pharmaceutical and

agrochemical industries. This document includes key data, experimental protocols, and visual

representations of its chemical behavior and handling.

Core Physical and Chemical Properties
6-Chloropyridin-2-ol, also known as 6-Chloro-2-hydroxypyridine, is a substituted pyridine

derivative. Its structure and fundamental properties are crucial for its application in chemical

synthesis.

Table 1: Physical Properties of 6-Chloropyridin-2-ol
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Property Value Source(s)

Molecular Formula C₅H₄ClNO --INVALID-LINK--

Molecular Weight 129.54 g/mol --INVALID-LINK--

CAS Number 16879-02-0 --INVALID-LINK--

Appearance
White to greyish-yellow

crystalline powder
--INVALID-LINK--

Melting Point 128-130 °C --INVALID-LINK--

Boiling Point
Decomposes at atmospheric

pressure.
Not available

Solubility

Quantitative data in common

organic solvents is not readily

available. It is generally

soluble in alcohols and other

polar organic solvents.

General knowledge

pKa

A specific experimentally

determined value is not readily

available. For the parent

compound, 2-hydroxypyridine,

the predicted acidic pKa is

around 11.7. The electron-

withdrawing chloro group is

expected to decrease this

value, making 6-chloropyridin-

2-ol more acidic.

--INVALID-LINK--

Chemical Properties and Reactivity
Tautomerism
A key chemical feature of 6-Chloropyridin-2-ol is its existence in a tautomeric equilibrium with

its pyridone form, 6-Chloro-2(1H)-pyridinone. The position of this equilibrium is influenced by

factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the

predominant form, particularly in polar solvents and the solid state.
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Caption: Tautomeric equilibrium of 6-Chloropyridin-2-ol.

Reactivity
6-Chloropyridin-2-ol is a versatile building block in organic synthesis due to its multiple

reactive sites:

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to

displacement by various nucleophiles. This reactivity is enhanced by the electron-

withdrawing nature of the pyridine ring nitrogen.

Reactions at the N-H and O-H groups: The tautomeric forms allow for reactions at both the

nitrogen and oxygen atoms. For instance, the nitrogen can be alkylated or acylated, and the

oxygen of the hydroxy form can undergo etherification or esterification.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards

electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing

conditions, substitution can occur, with the directing effects of the existing substituents

influencing the position of the incoming electrophile.

Experimental Protocols
Synthesis: Hydrolysis of 2,6-Dichloropyridine
A common route for the synthesis of 6-Chloropyridin-2-ol is the selective hydrolysis of 2,6-

dichloropyridine.

Materials:

2,6-Dichloropyridine

Sodium hydroxide or potassium hydroxide

Water

Hydrochloric acid (for acidification)

Suitable organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide.

Heat the mixture under reflux for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

This will precipitate the product.

Filter the crude product and wash it with cold water.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water.

Dry the purified product under vacuum.

Purification: Recrystallization
Procedure:

Dissolve the crude 6-Chloropyridin-2-ol in a minimum amount of a hot solvent (e.g., ethanol

or an ethanol/water mixture).

If the solution is colored, a small amount of activated charcoal can be added, and the

solution can be hot-filtered to remove the charcoal and other insoluble impurities.

Allow the hot, saturated solution to cool slowly to room temperature.

Further cooling in an ice bath can promote crystallization.

Collect the crystals by vacuum filtration and wash them with a small amount of the cold

recrystallization solvent.

Dry the crystals in a desiccator or a vacuum oven.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b099635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
¹H NMR Spectroscopy:

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube.

Expected Spectrum: The proton NMR spectrum will show signals corresponding to the

aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be

indicative of the substitution pattern. The N-H proton of the pyridone tautomer will typically

appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy:

Sample Preparation: A more concentrated solution in a deuterated solvent is typically

required compared to ¹H NMR.

Expected Spectrum: The carbon NMR spectrum will show five distinct signals for the five

carbon atoms in the pyridine ring. The chemical shifts will be influenced by the

electronegativity of the chlorine, nitrogen, and oxygen atoms. The carbonyl carbon of the

pyridone tautomer will appear at a characteristic downfield chemical shift (typically >160

ppm).

FT-IR Spectroscopy:

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or

an ATR accessory.

Expected Spectrum: The IR spectrum will show characteristic absorption bands. For the

pyridone tautomer, a strong C=O stretching vibration is expected around 1650 cm⁻¹. N-H

stretching vibrations may be observed in the region of 3000-3400 cm⁻¹. C-H stretching of the

aromatic ring typically appears above 3000 cm⁻¹.

Mass Spectrometry:

Sample Preparation: The sample can be introduced via direct infusion or after separation by

gas or liquid chromatography.
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Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to

the molecular weight of the compound (129.54 g/mol ). Due to the presence of chlorine, an

isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to

the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and

characterization of 6-Chloropyridin-2-ol.
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Caption: General workflow for synthesis and analysis.
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Safety Information
6-Chloropyridin-2-ol is a chemical that should be handled with appropriate safety precautions

in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier

before use. General hazards may include:

Skin and eye irritation.[1]

Harmful if swallowed.[1]

May cause respiratory irritation.[1]

Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab

coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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